(4-Benzylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H21F3N4O2S and its molecular weight is 462.49. The purity is usually 95%.
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Scientific Research Applications
Endocannabinoid Hydrolase Inhibitors
A study developed a series of compounds, including those structurally similar to the chemical , which were tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These compounds showed potent inhibitory activities, suggesting potential applications in regulating endocannabinoid signaling pathways, which could have implications for developing treatments for pain, anxiety, and inflammatory diseases (Morera et al., 2012).
NMDA Receptor Antagonists
Research identified potent NR2B subunit-selective antagonists of the NMDA receptor among compounds including 4-benzylpiperidine derivatives. These findings could contribute to the development of new therapeutic agents for neurological conditions such as Alzheimer's disease, neuropathic pain, and depression (Borza et al., 2007).
DFT and Docking Studies
A study on novel thiazol and thiophene derivatives, structurally related to the compound , used density functional theory (DFT) calculations and molecular docking studies to explore their antibacterial activities. Such research aids in understanding the molecular basis of antibacterial activity and could lead to the development of new antibacterial agents (Shahana & Yardily, 2020).
Acetylcholinesterase Inhibitors
Another study designed and synthesized arylisoxazole‐phenylpiperazine derivatives evaluated for their inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the breakdown of acetylcholine. Findings from this research could have implications for treating neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).
Antimicrobial Activity
Research on new pyridine derivatives incorporating a benzothiazole moiety, similar to the compound of interest, showed variable and modest activity against bacteria and fungi. Such studies contribute to the search for new antimicrobial agents in the fight against resistant microbial strains (Patel et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal activity and interact with tubulin , suggesting potential targets.
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular function .
Biochemical Pathways
Given the potential targets, it’s likely that the compound may influence pathways related to cell division and fungal metabolism .
Pharmacokinetics
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines , suggesting potential cytotoxic effects.
Action Environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-Benzylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone are not fully understood yet. It is known that thiazoles, which are part of the compound’s structure, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Piperazine analogs have been shown to have a potent antiproliferative activity against various tumors .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c23-22(24,25)31-18-8-6-17(7-9-18)26-21-27-19(15-32-21)20(30)29-12-10-28(11-13-29)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKMZETZUOJUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.